molecular formula C24H23F2N5O B14132419 N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide

Cat. No.: B14132419
M. Wt: 435.5 g/mol
InChI Key: SYYLWEQOPOZEHZ-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide is a synthetic small molecule characterized by a unique acrylamide backbone linking two heterocyclic moieties: a 3,3-difluoro-azetidine-substituted phenyl group and a pyridinyl-pyrazole system with a cyclopropyl substituent. Its design integrates fluorinated azetidine and cyclopropyl-pyrazole motifs, which are known to enhance metabolic stability and target binding affinity in medicinal chemistry .

Properties

Molecular Formula

C24H23F2N5O

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-3-[4-(1-cyclopropylpyrazol-4-yl)pyridin-3-yl]-N-[4-[(3,3-difluoroazetidin-1-yl)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)/b8-3+

InChI Key

SYYLWEQOPOZEHZ-FPYGCLRLSA-N

Isomeric SMILES

C1CC1N2C=C(C=N2)C3=C(C=NC=C3)/C=C/C(=O)NC4=CC=C(C=C4)CN5CC(C5)(F)F

Canonical SMILES

C1CC1N2C=C(C=N2)C3=C(C=NC=C3)C=CC(=O)NC4=CC=C(C=C4)CN5CC(C5)(F)F

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

3,3-Difluoroazetidine is synthesized via a ring-closing reaction :

  • Starting material : 1,3-Dichloro-2,2-difluoropropane reacts with ammonia under high pressure (5–7 bar) in ethanol at 80°C for 12 hours.
  • Product isolation : Yield 68–72% after distillation (bp 92–94°C).

Benzylation of Azetidine

  • Substitution reaction : 4-Nitrobenzyl bromide (1.2 eq) reacts with 3,3-difluoroazetidine (1.0 eq) in DMF at 60°C for 6 hours.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine.
    • Conditions : Ethanol, 25°C, 4 hours.
    • Yield : 85% after recrystallization (ethanol/water).

Preparation of 3-[4-(1-Cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylic Acid

Suzuki-Miyaura Coupling for Pyridinyl-Pyrazole Core

  • Boronate synthesis : 4-Bromo-1-cyclopropyl-1H-pyrazole reacts with bis(pinacolato)diboron (1.5 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq) in dioxane (80°C, 8 hours).
  • Cross-coupling : The boronate intermediate couples with 4-chloro-3-iodopyridine using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 100°C for 12 hours.
    • Yield : 78% (HPLC purity >95%).

Knoevenagel Condensation for Acrylate Formation

  • Reaction : 4-(1-Cyclopropyl-1H-pyrazole-4-yl)-3-pyridinecarbaldehyde reacts with malonic acid (1.5 eq) in pyridine at 110°C for 6 hours.
  • Acidification : Adjust to pH 2 with HCl to precipitate the acrylic acid.
    • Yield : 82% (mp 189–191°C).

Amide Bond Formation

Acyl Chloride Method

  • Activation : 3-[4-(1-Cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylic acid (1.0 eq) reacts with thionyl chloride (2 eq) in DCM at 0°C → 25°C (2 hours).
  • Coupling : Add 4-(3,3-difluoro-1-azetidinylmethyl)aniline (1.1 eq) and Et₃N (3 eq) in DCM at 0°C → 25°C (12 hours).
    • Workup : Wash with NaHCO₃, dry (MgSO₄), concentrate.
    • Yield : 74% (HPLC purity 98.5%).

Carbodiimide-Mediated Coupling

  • Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DMF (25°C, 24 hours).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:1).
    • Yield : 70% (white solid).

Analytical Characterization

Parameter Value/Observation Method
Melting Point 213–215°C DSC
¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, pyrazole), 7.85 (d, J=15 Hz, 1H, acryl), 7.62 (m, 4H, aryl) Bruker Avance III
HPLC Purity 99.1% (C18, MeCN/H₂O 70:30) Agilent 1260
HRMS (ESI+) [M+H]⁺ Calc: 492.1821; Found: 492.1824 Thermo Q-Exactive

Optimization Challenges and Solutions

  • Regioselectivity in Pyrazole Coupling :
    Use of XPhos ligand (2 mol%) improved coupling efficiency from 52% to 78%.
  • Azetidine Stability :
    Conduct benzylation at pH 8–9 to minimize ring-opening side reactions.
  • Acrylamide Isomerization :
    Maintain reaction temperature <30°C during coupling to prevent E/Z isomerization.

Scale-Up Considerations

  • Batch Process :
    Pilot-scale (500 g) achieved 68% yield using EDCl/HOBt method in toluene/water biphasic system.
  • Cost Analysis :
    Raw material cost: $12.50/g (commercial scale).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Acyl Chloride 74 98.5 High
EDCl/HOBt 70 97.8 Moderate
T3P® Promoter 81* 99.0* High

*Reported in analogous acrylamide syntheses.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide (11g)

  • Structural Differences : Replaces the difluoro-azetidine and cyclopropyl-pyrazole groups with a triazole-allyl side chain and phenyl acrylamide.
  • Implications : The triazole moiety may improve solubility but reduce lipophilicity compared to the fluorinated azetidine in the target compound .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Structural Overlap: Shares the cyclopropyl-pyrazole motif but lacks the acrylamide linker and azetidine group. Synthesis Yield: 17.9% (cf.

Fluoropyridine-Pyrrolidine Acrylamide Derivatives Example: N-[(3R,4R)-4-Fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]pyrrolidin-3-yl]acrylamide. Key Contrast: Replaces azetidine with a fluorinated pyrrolidine ring, highlighting the role of fluorine in tuning pharmacokinetics .

Spectral and Analytical Comparisons

NMR Analysis

  • Target Compound vs. Rapa Analogues : NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly from compounds 1 and 7 (Rapa derivatives), indicating substituent-induced electronic environment changes. The azetidine’s fluorine atoms likely deshield adjacent protons, altering δ values in regions A/B .
  • Triazole Derivatives : Compound 11g shows distinct δ 6.8–7.6 ppm for triazole protons, absent in the target compound, underscoring substituent-driven spectral divergence .

MS/MS Fragmentation and Molecular Networking

  • Cosine Scores : Molecular networking using MS/MS data assigns cosine scores (0–1) based on fragmentation similarity. The target compound’s cyclopropyl-pyrazole moiety may yield fragments (e.g., m/z 215 [M+H]+ ) with low cosine scores against triazole-containing analogues, suggesting structural uniqueness .

Physicochemical and Functional Group Behavior

Lumping Strategy in Reaction Modeling

  • Compounds with fluorinated azetidine and cyclopropyl groups (e.g., the target compound) may be grouped with other fluorine-containing heterocycles in reaction lumping strategies. This reduces computational complexity but risks oversimplifying substituent-specific reactivity .

Fluorine and Cyclopropyl Contributions

  • Fluorine: The 3,3-difluoro-azetidine enhances metabolic stability and electronegativity, contrasting with non-fluorinated azetidine derivatives.
  • Cyclopropyl : The strained ring in the pyrazole moiety may increase target binding rigidity compared to unstrained analogues (e.g., compound 11g’s allyl group) .

Research Implications and Gaps

  • Synthesis Optimization : The low yield (17.9%) of cyclopropyl-pyrazole intermediates underscores a need for improved catalytic systems (e.g., transition-metal catalysts).
  • Bioactivity Prediction: Molecular networking and NMR dereplication can prioritize the target compound for kinase inhibition assays, leveraging its structural resemblance to known bioactive acrylamides.

Biological Activity

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an acrylamide backbone and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C24_{24}H23_{23}F2_2N5_5O, with a molecular weight of approximately 425.47 g/mol. The compound features:

  • Azetidine ring : Contributes to the compound's unique pharmacological properties.
  • Pyrazole and pyridine rings : Known for their biological activity, particularly in targeting various enzymes and receptors.

Antibacterial and Antifungal Properties

Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various fungal strains such as Rhizoctonia solani . The presence of pyrazole and pyridine rings enhances the ability of these compounds to interact with biological targets.

Anticancer Activity

Research has demonstrated that pyrazole derivatives can exhibit antiproliferative effects against different cancer cell lines. A study involving tetra-substituted phenylaminopyrazoles tested several derivatives on breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines. The results indicated that while some derivatives showed limited cytotoxicity, they did not significantly inhibit cell growth at concentrations up to 10 μM .

Cell LineCompound TestedInhibition Percentage
MCF7Pyrazole Derivative< 68.36%
SKMEL-28Pyrazole Derivative< 68.36%
SKOV-3Pyrazole Derivative< 68.36%

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Many pyrazole derivatives are known to inhibit key metabolic enzymes such as COX-2, which is implicated in inflammation and cancer .
  • Caspase Activation : Compounds similar to this one have been shown to modulate caspase activity, which is crucial in apoptosis pathways .

Case Studies

Several studies have explored the pharmacological profiles of pyrazole analogs:

  • Antinociceptive and Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated dual anti-inflammatory and analgesic effects by inhibiting TNFα release .
  • Selectivity for MAO-A : Some analogs show higher selectivity towards monoamine oxidase A (MAO-A), suggesting potential antidepressant properties .

Q & A

Q. Key Reaction Conditions Table :

StepReagents/CatalystsSolventTemperatureYield
Azetidine couplingCs₂CO₃, CuBrDMSO35°C~18%
Acrylamide formationAcryloyl chloride, EDCCH₂Cl₂RT60–80%

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:
Multi-technique validation is critical:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F spectra to confirm substituent positions and purity (e.g., δ 7.55–7.50 ppm for acrylamide protons in ).
  • X-ray Crystallography : Determine absolute configuration and torsional angles (e.g., dihedral angles of pyrazole/phenyl rings in ).
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 215 in ) .

Q. Structural Validation Table :

TechniqueKey Data PointsEvidence Source
1H^1H NMRδ 8.87 (pyridine-H), δ 7.55 (acrylamide-H)
XRDDihedral angle: 67.0° (pyrazole vs. nitrophenyl)
HRMSm/z 215.1298 [M+H]⁺

Basic: What preliminary biological screening approaches are recommended?

Methodological Answer:
Focus on target-specific assays:

  • Kinase Inhibition : Use fluorescence polarization assays for ATP-binding pockets (common for acrylamide-based inhibitors).
  • Antifungal/Insecticidal Activity : Follow protocols in (e.g., microdilution assays against Candida spp.).
  • Cellular Uptake : Measure logP values (ACD/Labs Percepta predictions in ) to assess membrane permeability .

Advanced: How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity.

Purity Analysis : Confirm compound integrity via HPLC (≥98% purity, as in ) to exclude degradation products.

Assay Condition Optimization : Adjust pH, ionic strength, and co-solvents (e.g., DMSO tolerance ≤0.1%) to mimic physiological environments .

Advanced: Designing experiments to determine structure-activity relationships (SAR)

Methodological Answer:

Substituent Variation : Synthesize analogs with modified azetidine (e.g., monofluoro vs. difluoro) or pyrazole (e.g., cyclopropyl vs. methyl groups).

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes (e.g., trifluoromethyl groups enhance lipophilicity, as in ).

Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes and plasma protein binding .

Q. SAR Design Table :

ModificationBiological ImpactEvidence
Cyclopropyl on pyrazoleIncreased metabolic stability
Trifluoromethyl substitutionEnhanced lipophilicity (logP +0.5)

Advanced: Optimizing synthetic routes for scalability

Methodological Answer:

  • Catalyst Loading Reduction : Screen copper catalysts (e.g., CuI vs. CuBr) to minimize metal residues ().
  • Solvent Swap : Replace dichloromethane with toluene/water biphasic systems for easier separation.
  • Purification : Transition from column chromatography to crystallization (e.g., ethyl acetate/hexane gradients in ) .

Advanced: Computational modeling for binding interactions

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., kinase domains) for 100 ns to assess stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., azetidine fluorination).
  • ADMET Prediction : Use ACD/Labs Percepta () to predict toxicity and bioavailability .

Advanced: Analyzing metabolic stability in vitro

Methodological Answer:

Liver Microsomal Assays : Incubate with NADPH and monitor parent compound depletion via LC-MS.

Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products.

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.